molecular formula C23H34N2O2S B4282364 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine

Cat. No.: B4282364
M. Wt: 402.6 g/mol
InChI Key: YROGWDDLISWFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine is a complex organic compound that features a unique combination of adamantyl, propylphenyl, and sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by substitution with a piperazine derivative.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 4-propylbenzenesulfonyl chloride, under basic conditions.

    Final Assembly: The final compound is obtained by coupling the adamantyl-piperazine intermediate with the sulfonylated piperazine derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonylated piperazine derivatives.

    Substitution: Piperazine derivatives with various functional groups.

Scientific Research Applications

1-(1-Adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group may enhance the compound’s binding affinity, while the sulfonyl group can influence its reactivity and stability. The piperazine ring provides a scaffold for further functionalization, allowing for the modulation of the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(1-Adamantyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-(1-Adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
  • 1-(1-Adamantyl)-4-[(4-butylphenyl)sulfonyl]piperazine

Comparison: 1-(1-Adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.

Properties

IUPAC Name

1-(1-adamantyl)-4-(4-propylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2S/c1-2-3-18-4-6-22(7-5-18)28(26,27)25-10-8-24(9-11-25)23-15-19-12-20(16-23)14-21(13-19)17-23/h4-7,19-21H,2-3,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROGWDDLISWFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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